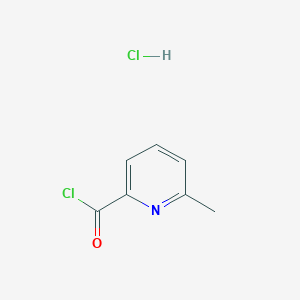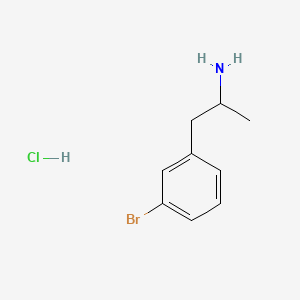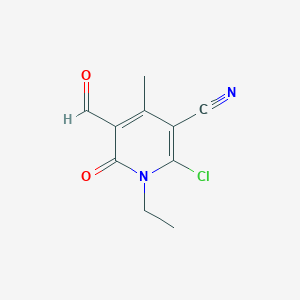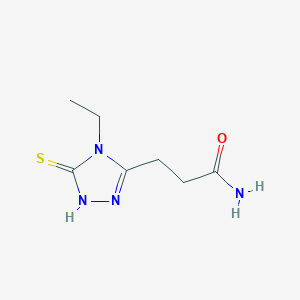
2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one, also known as 2-CP, is a synthetic phenothiazine derivative with a wide range of applications in scientific research. It is a versatile compound that can be used as a reagent in organic synthesis and as a tool for studying the structure and function of proteins and other biological molecules. 2-CP has been used in a variety of laboratory experiments, including the study of enzyme kinetics and enzyme inhibition, as well as the analysis of protein-ligand interactions. In addition, it has been used to study the mechanism of action of drugs and to investigate the biochemical and physiological effects of certain compounds.
Wissenschaftliche Forschungsanwendungen
2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one has been used in a variety of scientific research applications, including the study of enzyme kinetics and enzyme inhibition, as well as the analysis of protein-ligand interactions. It has also been used to study the mechanism of action of drugs and to investigate the biochemical and physiological effects of certain compounds. In addition, this compound has been used as a tool to study the structure and function of proteins and other biological molecules.
Wirkmechanismus
Target of Action
The primary targets of the compound “2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one” are currently unknown. This compound is structurally related to phenothiazines, which are known to interact with a variety of targets including dopamine, serotonin, and histamine receptors . .
Mode of Action
Given its structural similarity to phenothiazines, it may interact with its targets in a similar manner, potentially acting as an antagonist at various receptor sites
Biochemical Pathways
Phenothiazines are known to affect multiple pathways, including dopaminergic, serotonergic, and histaminergic pathways
Result of Action
Given its structural similarity to phenothiazines, it may have similar effects, such as modulation of neurotransmitter activity . .
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one has several advantages that make it an attractive tool for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications in scientific research. However, it also has some limitations. It is not very soluble in water, so it must be used in an organic solvent such as methanol or ethanol. In addition, it is not very stable and can be degraded by light and air.
Zukünftige Richtungen
The use of 2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one in scientific research is still in its early stages, so there is a great potential for further investigation. Possible future directions include the development of more efficient synthesis methods, the study of its effects on other enzymes and proteins, and the investigation of its potential therapeutic applications. In addition, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its mechanism of action.
Synthesemethoden
2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one can be synthesized by several methods, including the reaction of 2-chloro-10H-phenothiazine with 1-chloro-2-propanone. This reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a solvent, such as methanol or ethanol. The reaction is typically carried out at room temperature and can be completed in a few hours.
Eigenschaften
IUPAC Name |
2-chloro-1-(2-chlorophenothiazin-10-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NOS/c1-9(16)15(19)18-11-4-2-3-5-13(11)20-14-7-6-10(17)8-12(14)18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMFLCIRPLZWKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B6144537.png)


![5-cyano-2-methyl-N-phenyl-4-sulfanyl-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide](/img/structure/B6144560.png)

![2-[(4-methylphenyl)sulfanyl]cyclohex-1-ene-1-carbaldehyde](/img/structure/B6144573.png)
![N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamide](/img/structure/B6144582.png)
![2-[4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B6144584.png)

![4-(furan-2-ylmethyl)-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B6144599.png)
![2-chloro-N-{[4-(2-methylpropyl)morpholin-2-yl]methyl}acetamide](/img/structure/B6144607.png)
amine, oxalic acid](/img/structure/B6144613.png)
![2-[({3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}methyl)sulfanyl]propanoic acid](/img/structure/B6144615.png)
